3,5-Dimethyl-2-(oxan-4-yl)piperidine
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Overview
Description
3,5-Dimethyl-2-(oxan-4-yl)piperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions, and an oxan-4-yl group at the 2 position. It has a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(oxan-4-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another approach is the reduction of 3,5-dimethylpyridine with lithium triethylborohydride (Super-Hydride) in an organic solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are carried out in specialized reactors designed to handle high pressures and temperatures, ensuring efficient conversion of the starting materials to the desired product. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dimethyl-2-(oxan-4-yl)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
2,6-Dimethylpiperidine: Another piperidine derivative with methyl groups at the 2 and 6 positions.
Uniqueness
3,5-Dimethyl-2-(oxan-4-yl)piperidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3,5-dimethyl-2-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-9-7-10(2)12(13-8-9)11-3-5-14-6-4-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
OTZFGRGJPINXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(NC1)C2CCOCC2)C |
Origin of Product |
United States |
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